molecular formula C10H6BrClN2O4 B1485858 (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate CAS No. 2206607-39-6

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate

Cat. No.: B1485858
CAS No.: 2206607-39-6
M. Wt: 333.52 g/mol
InChI Key: BOFQGLLYIDKLFO-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of bromine and chlorine atoms attached to the nicotinic acid ring, along with a 2,5-dioxopyrrolidin-1-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Ester Hydrolysis: The major products are 5-bromo-2-chloronicotinic acid and N-hydroxysuccinimide.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The ester group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloronicotinic acid: Lacks the ester group but shares the bromine and chlorine substitutions.

    2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Contains a similar ester group but differs in the core structure.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate is unique due to the combination of bromine, chlorine, and the 2,5-dioxopyrrolidin-1-yl ester group

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O4/c11-5-3-6(9(12)13-4-5)10(17)18-14-7(15)1-2-8(14)16/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQGLLYIDKLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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